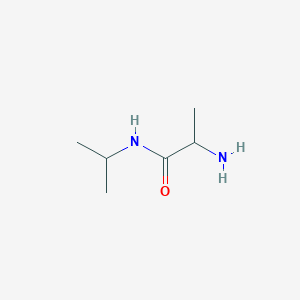

2-Amino-N-isopropyl-DL-propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

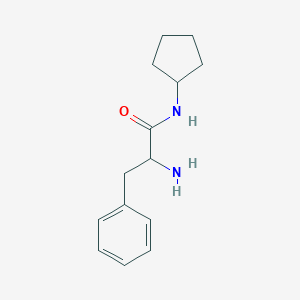

2-Amino-N-isopropyl-DL-propanamide, also known as DL-2-Amino-3-isopropyl-propionamide, is a synthetic amide with a wide range of applications in the medical and scientific fields. It is a chiral molecule that can be synthesized from a variety of starting materials, including amino acids and alkyl halides. It is used in the synthesis of various pharmaceuticals, as well as in the production of polymers and other materials. DL-2-Amino-3-isopropyl-propionamide has been studied extensively in the laboratory, and its molecular structure and properties have been characterized.

Wissenschaftliche Forschungsanwendungen

Biosensors for Amino Acids Detection

The development of biosensors for the detection of acrylamide, a compound related to amino acids processing and synthesis, has been significant in food science. Pundir et al. (2019) discuss the occurrence, synthesis, toxicity, and detection methods for acrylamide in processed foods, emphasizing the role of biosensors for rapid and sensitive detection. Such technologies could be applicable for compounds like 2-Amino-N-isopropyl-DL-propanamide in ensuring food safety and quality (Pundir, Yadav, & Chhillar, 2019).

Applications in Biomedical Sciences

The use of polymers based on amino acids for biomedical applications offers insights into how "this compound" could be studied. Thompson and Scholz (2021) review the use of highly branched polymers based on poly(amino acid)s for drug delivery systems and as antiviral compounds. These polymers' biocompatibility and biodegradability suggest potential research applications for related compounds in developing new therapeutic agents or delivery systems (Thompson & Scholz, 2021).

Amino Acids in Nutrition and Metabolism

The role of isoacids, produced from amino acids in ruminants' digestive tracts, in ruminal and intermediary metabolism could provide a comparative perspective on the metabolic significance of compounds like "this compound." Andries et al. (1987) explore how isoacids influence microbial fermentation and animal performances, hinting at the complex interplay between amino acids and metabolic processes in living organisms (Andries, Buysse, Brabander, & Cottyn, 1987).

Eigenschaften

IUPAC Name |

2-amino-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)8-6(9)5(3)7/h4-5H,7H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVCLSJTIRCGKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)